molecular formula C6H5BrN2O B13457106 4-Bromopyridine-3-carboxamide CAS No. 89581-36-2

4-Bromopyridine-3-carboxamide

Cat. No.: B13457106
CAS No.: 89581-36-2
M. Wt: 201.02 g/mol
InChI Key: QIGQCXFDOXURPZ-UHFFFAOYSA-N
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Description

4-Bromopyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by a bromine atom attached to the fourth position and a carboxamide group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed aminocarbonylation of 4-bromopyridine using carbon monoxide and an amine source . This reaction is carried out under controlled conditions, often in the presence of a base and a solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of 4-Bromopyridine-3-carboxamide may involve large-scale bromination reactions followed by carboxamide formation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromopyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and phosphine ligands under inert atmosphere conditions.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Aminopyridines.

    Coupling Products: Biaryl and arylamine compounds.

Scientific Research Applications

4-Bromopyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromopyridine-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymatic activities by binding to active sites or allosteric sites on enzymes. The compound’s bromine and carboxamide groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromopyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and carboxamide groups allows for versatile modifications and applications in various research fields.

Properties

CAS No.

89581-36-2

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

4-bromopyridine-3-carboxamide

InChI

InChI=1S/C6H5BrN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10)

InChI Key

QIGQCXFDOXURPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Br)C(=O)N

Origin of Product

United States

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